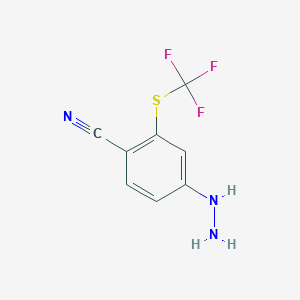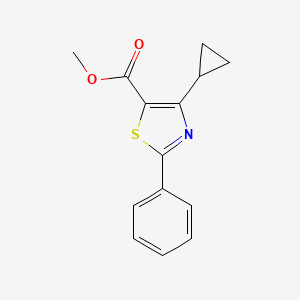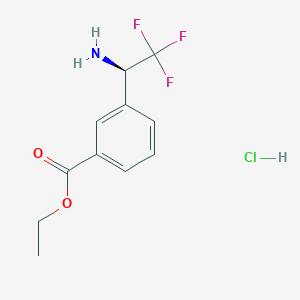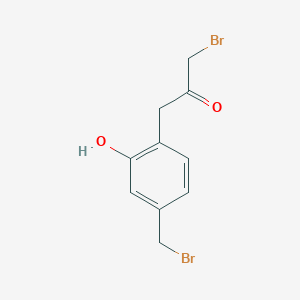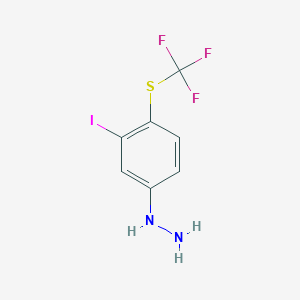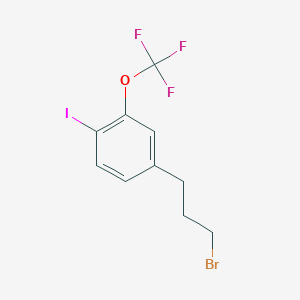![molecular formula C53H89N9O15 B14046473 (3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14046473.png)
(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caspofungin is a semi-synthetic water-soluble lipopeptide that belongs to the echinocandin family, a new class of antifungal agents. It is derived from a fermentation product of the fungus Glarea lozoyensis. Caspofungin is primarily used to treat fungal infections caused by Aspergillus and Candida species, including those resistant to other antifungal agents .
準備方法
Synthetic Routes and Reaction Conditions: Caspofungin is synthesized from pneumocandin B0, a naturally occurring cyclic peptide. The synthesis involves several steps, including the fermentation of Glarea lozoyensis to produce pneumocandin B0, followed by semi-synthetic modifications to enhance its antifungal properties .
Industrial Production Methods: The industrial production of caspofungin involves large-scale fermentation of Glarea lozoyensis to obtain pneumocandin B0. This is followed by chemical modifications to produce caspofungin acetate, which is then purified and formulated for clinical use .
化学反応の分析
Types of Reactions: Caspofungin undergoes various chemical reactions, including:
Oxidation: Caspofungin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in caspofungin.
Substitution: Substitution reactions can introduce new functional groups into the caspofungin molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions are various derivatives of caspofungin, each with potentially different antifungal properties .
科学的研究の応用
Caspofungin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and modification of lipopeptides.
Biology: Investigated for its effects on fungal cell wall synthesis and its interactions with other cellular components.
Medicine: Widely used in clinical settings to treat invasive fungal infections, particularly in immunocompromised patients.
Industry: Employed in the development of new antifungal agents and formulations
作用機序
Caspofungin exerts its antifungal effects by inhibiting the synthesis of beta-(1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to osmotic stress, lysis, and ultimately the death of the fungal cell. The primary molecular target of caspofungin is beta-(1,3)-glucan synthase .
類似化合物との比較
Caspofungin is unique among antifungal agents due to its specific mechanism of action and its effectiveness against resistant strains of Candida and Aspergillus. Similar compounds in the echinocandin family include:
- Anidulafungin
- Micafungin
- Pneumocandin B0 (precursor to caspofungin)
Compared to these compounds, caspofungin has shown superior efficacy and tolerability in clinical trials .
特性
分子式 |
C53H89N9O15 |
|---|---|
分子量 |
1092.3 g/mol |
IUPAC名 |
(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone |
InChI |
InChI=1S/C53H89N9O15/c1-5-29(2)24-30(3)12-10-8-6-7-9-11-13-35(65)25-33-26-40(69)47(56-22-21-55)60-51(75)44-39(68)19-23-61(44)53(77)42(38(67)18-20-54)58-50(74)43(46(71)45(70)32-14-16-34(64)17-15-32)59-49(73)37-27-36(66)28-62(37)52(76)41(31(4)63)57-48(33)72/h14-17,29-31,33,36-47,56,63-64,66-71H,5-13,18-28,54-55H2,1-4H3,(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t29?,30?,31-,33?,36-,37+,38-,39+,40-,41+,42+,43+,44+,45+,46+,47-/m1/s1 |
InChIキー |
YYVNXPANLUFPHU-ALIAMPEKSA-N |
異性体SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)CC1C[C@H]([C@@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O |
正規SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)CC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


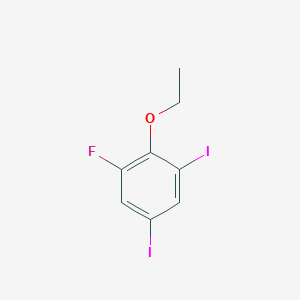
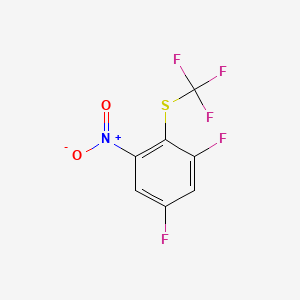
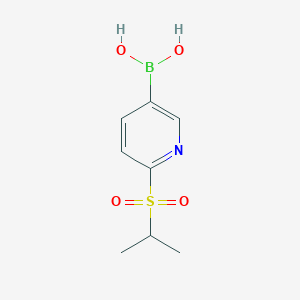
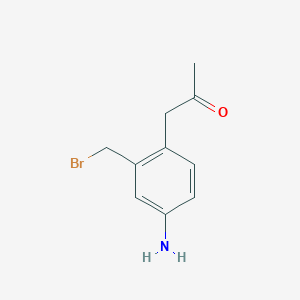
![4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid](/img/structure/B14046430.png)
